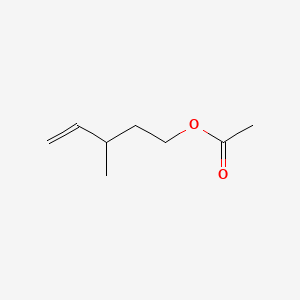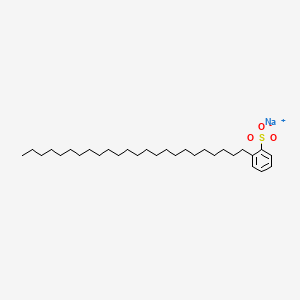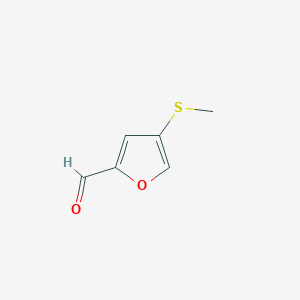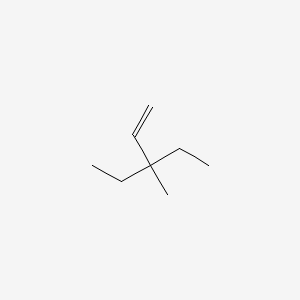
3-Ethyl-3-methyl-1-pentene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-3-methyl-1-pentene is an organic compound with the molecular formula C8H16 . It is a branched alkene, characterized by the presence of a double bond between the first and second carbon atoms in the chain. This compound is also known by its IUPAC name, 3-ethyl-3-methylpent-1-ene .
準備方法
Synthetic Routes and Reaction Conditions
3-Ethyl-3-methyl-1-pentene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 3-ethyl-3-methyl-1-pentanol using a strong acid like sulfuric acid as a catalyst. The reaction typically occurs at elevated temperatures.
Alkylation of Alkenes: Another method involves the alkylation of 1-pentene with ethyl chloride in the presence of a strong base like sodium amide.
Industrial Production Methods
Industrial production of this compound often involves catalytic processes that ensure high yield and purity. Catalysts such as zeolites or metal oxides are commonly used to facilitate the reaction under controlled conditions.
化学反応の分析
Types of Reactions
3-Ethyl-3-methyl-1-pentene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Hydrogenation of this compound results in the formation of 3-ethyl-3-methylpentane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 3-ethyl-3-methyl-1-pentanol, 3-ethyl-3-methyl-2-pentanone, or 3-ethyl-3-methylpentanoic acid.
Reduction: The major product is 3-ethyl-3-methylpentane.
Substitution: Halogenated derivatives such as 3-ethyl-3-methyl-1-chloropentane or 3-ethyl-3-methyl-1-bromopentane.
科学的研究の応用
3-Ethyl-3-methyl-1-pentene has various applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of alkenes with biological molecules.
Medicine: Research into its potential medicinal properties, such as its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 3-ethyl-3-methyl-1-pentene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions where the double bond is broken, and new bonds are formed. This reactivity is crucial in its role as an intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
- 3-Ethyl-1-pentene
- 3-Methyl-1-pentene
- 1-Octene
Comparison
3-Ethyl-3-methyl-1-pentene is unique due to its specific branching and the position of the double bond. This structure imparts distinct chemical properties and reactivity compared to its linear or less-branched counterparts. For example, the presence of the ethyl and methyl groups at the same carbon atom can influence the compound’s steric and electronic properties, affecting its reactivity and the types of reactions it undergoes .
特性
IUPAC Name |
3-ethyl-3-methylpent-1-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-8(4,6-2)7-3/h5H,1,6-7H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHHEKOJKDYRIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210989 |
Source


|
| Record name | 3-Ethyl-3-methyl-1-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6196-60-7 |
Source


|
| Record name | 3-Ethyl-3-methyl-1-pentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006196607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-3-methyl-1-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
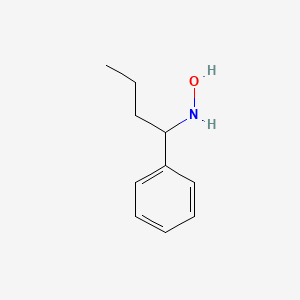
![(1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B13792540.png)
![3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoic acid](/img/structure/B13792547.png)
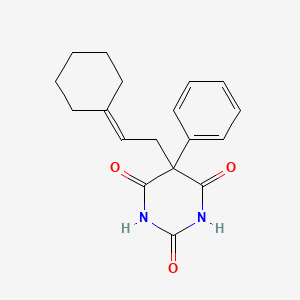
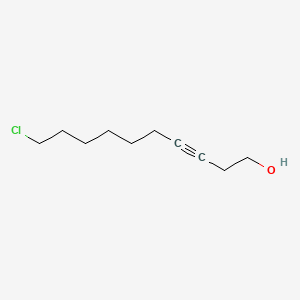
![N-[(3-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B13792568.png)
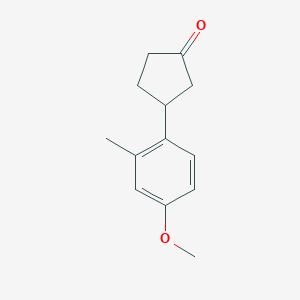
![2-Methoxyethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-beta-alaninate](/img/structure/B13792570.png)
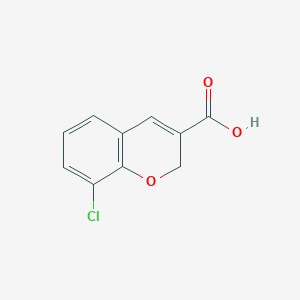
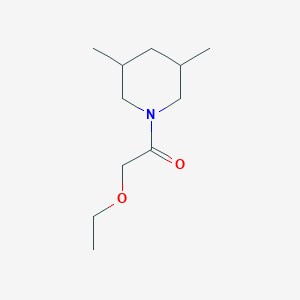
![1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline](/img/structure/B13792585.png)
